molecular formula C11H12N2O2 B14396696 6,9-Dimethoxy-7H-pyrido[2,3-c]azepine CAS No. 88609-47-6

6,9-Dimethoxy-7H-pyrido[2,3-c]azepine

Cat. No.: B14396696
CAS No.: 88609-47-6
M. Wt: 204.22 g/mol
InChI Key: LJJIVKRUWMXJPC-UHFFFAOYSA-N
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Description

6,9-Dimethoxy-7H-pyrido[2,3-c]azepine is a seven-membered heterocyclic compound containing nitrogen. It belongs to the class of azepines, which are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethoxy-7H-pyrido[2,3-c]azepine typically involves multicomponent reactions and ring expansion techniques. One common method is the multicomponent reaction of isatins, alkyl bromides, activated acetylenic compounds, and ammonium acetate using ionic liquids as stabilizers and soft templates . This method allows for high yields and efficient synthesis under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethoxy-7H-pyrido[2,3-c]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

6,9-Dimethoxy-7H-pyrido[2,3-c]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-Dimethoxy-7H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Dimethoxy-7H-pyrido[2,3-c]azepine is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable scaffold for the development of new drugs and materials .

Properties

CAS No.

88609-47-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6,9-dimethoxy-7H-pyrido[2,3-c]azepine

InChI

InChI=1S/C11H12N2O2/c1-14-9-6-8-4-3-5-12-10(8)11(15-2)13-7-9/h3-6H,7H2,1-2H3

InChI Key

LJJIVKRUWMXJPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=NC1)OC)N=CC=C2

Origin of Product

United States

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